![molecular formula C21H20N4O3S B3635274 (E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE](/img/structure/B3635274.png)
(E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE
Overview
Description
(E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Group: This step involves the synthesis of the 4-methyl-2-pyrimidinylamine through a cyclization reaction of appropriate precursors.
Sulfonylation: The pyrimidinylamine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: The sulfonylated pyrimidinylamine is coupled with a phenylpropenamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Manganese (II) iodide: A metal iodide with different applications.
Bis(2-methoxyethyl)amine: An amine used in various organic syntheses.
Uniqueness
(E)-2-METHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(E)-2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15(14-17-6-4-3-5-7-17)20(26)24-18-8-10-19(11-9-18)29(27,28)25-21-22-13-12-16(2)23-21/h3-14H,1-2H3,(H,24,26)(H,22,23,25)/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJXEOLJIYMFRX-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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